Regioisomeric Differentiation: 4-Styryl-5-amine vs. 5-Styryl Imidazole Scaffolds
The target compound uniquely places the styryl group at the 4-position and the primary amine at the 5-position of the imidazole ring. In contrast, the closest commercially documented analog, (E)-1-methyl-5-styryl-1H-imidazole (CAS 108905-60-8), bears the styryl group at the 5-position and lacks the amine functionality entirely [1]. This regioisomeric difference is not trivial: patent US6706707B2 explicitly treats 4-substituted and 5-substituted styrylimidazoles as distinct chemical entities with separate claim scopes, indicating non-interchangeable biological properties [1]. The 5-amine group introduces hydrogen-bond donor capability (HBD count = 2) absent in the 5-styryl analog, altering target-binding pharmacophore geometry.
| Evidence Dimension | Substitution pattern: styryl position and presence of 5-amine |
|---|---|
| Target Compound Data | 4-(E)-styryl, 5-amine, 1-methyl; HBD = 2, PSA = 43.8 Ų |
| Comparator Or Baseline | (E)-1-Methyl-5-styryl-1H-imidazole (CAS 108905-60-8): 5-styryl, no amine; HBD = 0 |
| Quantified Difference | Difference of 2 HBD; distinct PSA and LogP profiles; non-overlapping patent claims |
| Conditions | Structural comparison based on PubChem computed descriptors and patent classification |
Why This Matters
Procurement of the incorrect regioisomer would yield a compound with fundamentally different hydrogen-bonding capacity and target-binding geometry, invalidating SAR predictions and experimental reproducibility.
- [1] US6706707B2, Phenylethynyl and styryl derivatives of imidazole and fused ring heterocycles, Mutel V. et al., 2004. See description of 1-methyl-5-(2-phenyl-ethenyl)-1H-imidazole as distinct compound. View Source
